molecular formula C17H17BrO3 B8213868 Benzyl 4-bromo-2-propoxybenzoate

Benzyl 4-bromo-2-propoxybenzoate

Cat. No.: B8213868
M. Wt: 349.2 g/mol
InChI Key: VTDXUPXLGFWLPK-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-propoxybenzoate is a synthetic benzoic acid derivative characterized by a benzyl ester backbone substituted with a bromine atom at the 4-position and a propoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₇H₁₅BrO₃, with a molecular weight of 353.21 g/mol. The compound’s structure confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted benzyl benzoate, which may influence its bioavailability and biological activity.

Properties

IUPAC Name

benzyl 4-bromo-2-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-2-10-20-16-11-14(18)8-9-15(16)17(19)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDXUPXLGFWLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-2-propoxybenzoate typically involves the bromination of a benzyl benzoate derivative. One common method is the bromination of benzyl 2-propoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This involves the use of a bromine generator in continuous flow mode, which allows for efficient mass utilization and high throughput. The process can be optimized to achieve complete conversion in short residence times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-2-propoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The benzyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Formation of benzyl 4-amino-2-propoxybenzoate or benzyl 4-thio-2-propoxybenzoate.

    Oxidation: Formation of 4-bromo-2-propoxybenzoic acid.

    Reduction: Formation of benzyl 4-bromo-2-propoxybenzyl alcohol.

Scientific Research Applications

Benzyl 4-bromo-2-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-propoxybenzoate involves its interaction with specific molecular targets The bromine atom and propoxy group play crucial roles in its reactivity and binding affinityThis reactivity is essential for its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analog: Benzyl Benzoate (BB)

BB (C₁₄H₁₂O₂ ), a simpler analog lacking bromine and propoxy substituents, has been a cornerstone in scabies therapy. Clinical trials demonstrate that 25% BB achieves an 87% cure rate in scabies patients, significantly outperforming permethrin (27% cure rate) due to emerging acaricide resistance . The absence of electron-withdrawing groups (e.g., bromine) in BB may enhance its interaction with parasitic enzymes or nerve membranes, though its rapid skin absorption limits residual efficacy.

Key Differences :
  • Substituents: Benzyl 4-bromo-2-propoxybenzoate: Bromine (electron-withdrawing) and propoxy (electron-donating) groups. BB: No halogen or alkoxy substituents.
  • Stability :
    • The propoxy group may confer steric hindrance, slowing metabolic degradation compared to BB.

Halogenated Analogs: Bromine-Substituted Derivatives

Compounds like 4-bromobenzyl benzoate (lacking the propoxy group) show moderate efficacy against mites in preclinical models. However, the addition of a propoxy group in this compound could synergistically modulate target binding or pharmacokinetics.

Alkoxy-Substituted Analogs: Propoxy vs. Methoxy

This modification may improve sustained release but could also heighten irritation risks.

Data Table: Comparative Analysis

Property This compound Benzyl Benzoate (BB) 4-Bromobenzyl Benzoate
Molecular Formula C₁₇H₁₅BrO₃ C₁₄H₁₂O₂ C₁₄H₁₁BrO₂
Molecular Weight (g/mol) 353.21 212.24 291.14
logP (Predicted) ~3.8 ~3.1 ~3.6
Aqueous Solubility (mg/mL) <0.1 0.2 <0.1
Clinical Cure Rate (Scabies) Not Studied 87% Not Studied
Common Side Effects Unknown Burning (24%) Mild Erythema

Research Findings and Implications

  • Safety : BB’s dermal irritation (24% incidence) suggests that substitutions in this compound could either mitigate or exacerbate such effects, depending on metabolic pathways.
  • Resistance Profile : The structural complexity of this compound may circumvent resistance mechanisms observed in permethrin-treated scabies, though this remains untested.

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